molecular formula C14H8Cl4N2OS B5125502 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5125502
M. Wt: 394.1 g/mol
InChI Key: VQXDHOLAMXCEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as TCB or TCB-2, is a chemical compound that belongs to the class of synthetic hallucinogens. It was first synthesized in the 1990s by a team of researchers led by David E. Nichols at Purdue University. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. In recent years, TCB-2 has gained attention in the scientific community for its potential use in research on the brain and behavior.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that activates signaling pathways in the brain. When 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 binds to the receptor, it induces a conformational change that activates downstream signaling cascades, leading to changes in neuronal activity and behavior. The exact molecular mechanisms of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2's effects on the brain and behavior are still being studied.
Biochemical and Physiological Effects
2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has been shown to induce hallucinogenic effects in animal models, including altered perception, cognition, and behavior. These effects are thought to be mediated by the activation of the 5-HT2A receptor and its downstream signaling pathways. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has also been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, attention, and memory.

Advantages and Limitations for Lab Experiments

2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which allows for precise control over the activation of this receptor in animal models. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 also has a long half-life, which allows for sustained activation of the receptor over an extended period of time. However, 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has several limitations for use in lab experiments. It is a synthetic compound that may have different effects on the brain and behavior compared to natural compounds. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 is also a Schedule I controlled substance in the United States, which limits its availability for research purposes.

Future Directions

There are several future directions for research on 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2. One direction is to investigate the molecular mechanisms of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2's effects on the brain and behavior. This could involve the use of advanced imaging techniques to visualize the activation of signaling pathways in real-time. Another direction is to study the potential therapeutic applications of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has been shown to have anti-inflammatory and neuroprotective effects in animal models, which could have implications for the treatment of neurodegenerative diseases. Finally, there is a need for more research on the safety and toxicity of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2, especially in humans. While 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has been shown to be relatively safe in animal models, its effects on human health are still largely unknown.

Synthesis Methods

The synthesis of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 involves several steps, starting from the reaction of 2-chlorobenzoyl chloride with thiourea to form 2-chlorobenzoylthiourea. This intermediate is then reacted with 2,4,5-trichloroaniline to form 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2. The synthesis of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has been used in scientific research to study the role of serotonin receptors in the brain and behavior. It is a potent agonist of the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has been used to investigate the effects of serotonin receptor activation on synaptic plasticity, neuronal activity, and behavior in animal models. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has also been used to study the molecular mechanisms of hallucinogenic drugs and their potential therapeutic applications.

properties

IUPAC Name

2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4N2OS/c15-8-4-2-1-3-7(8)13(21)20-14(22)19-12-6-10(17)9(16)5-11(12)18/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXDHOLAMXCEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

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